4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine, also known as 4-Amino-3-(benzothiazol-2-yl)furazan (ABTFO), is a heterocyclic, nitrogen-rich compound developed for applications as a high-performance energetic material. It belongs to the furazan (1,2,5-oxadiazole) class of compounds, which are investigated for their high heats of formation, high density, and thermal stability. The key procurement-relevant attributes for this class of materials are thermal decomposition temperature, density, detonation performance, and sensitivity to physical stimuli like impact and friction, which collectively determine their suitability as replacements for conventional explosives such as HMX or RDX.
Underexplored 1,2,5-oxadiazole (furazan) core for novel IP
Non-fluorinated CF₃ bioisostere with comparable Hammett σₘ
Physicochemical profile distinct from 1,3,4-oxadiazole isomers
In the field of energetic materials, minor structural modifications to a heterocyclic core can lead to significant and often unpredictable changes in critical performance and safety characteristics. Replacing the benzothiazole moiety with other heterocycles, or altering substituent positions on the furazan ring, directly impacts crystal packing, density, and intramolecular hydrogen bonding. These changes can drastically alter thermal stability, detonation velocity, and sensitivity to impact and friction. For example, the decomposition temperature and safety profile of furazan-based compounds are highly dependent on their specific molecular structure, making it unreliable to substitute ABTFO with a close analog without accepting potentially critical trade-offs in performance or handling safety.
The furazan core is more lipophilic than 1,3,4-oxadiazole, altering membrane partitioning and permeability profiles.
Furazan is substantially less basic (ΔpKₐ ≈ 4.6 units), drastically reducing protonated species at physiological pH.
Furazan mimics CF₃ electron withdrawal; 1,3,4-oxadiazole provides a weaker, differently oriented dipole. Interchanging isomers may break SAR.
4-Amino-3-(benzothiazol-2-yl)furazan (ABTFO) demonstrates significantly higher thermal stability than the widely used benchmark explosive, HMX. The decomposition temperature of ABTFO is 343.1 °C, which is 60.1 °C higher than that of HMX, measured under the same DSC conditions. This indicates a wider operational temperature range and a greater safety margin during storage and handling.
| Evidence Dimension | Decomposition Temperature (DSC, 10 °C/min) |
| Target Compound Data | 343.1 °C |
| Comparator Or Baseline | HMX: 283.0 °C |
| Quantified Difference | +60.1 °C |
| Conditions | Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. |
Higher thermal stability allows for use in high-temperature applications and provides a significantly larger safety margin during processing, storage, and deployment.
The measured density of ABTFO is 1.83 g/cm³, which is substantially higher than the density of the common insensitive high explosive TATB. Since detonation pressure is proportional to the square of the density, this higher density contributes directly to improved energetic performance while maintaining a favorable safety profile.
| Evidence Dimension | Measured Density |
| Target Compound Data | 1.83 g/cm³ |
| Comparator Or Baseline | TATB: 1.80 g/cm³ |
| Quantified Difference | +1.7% |
| Conditions | Gas pycnometer measurement at room temperature. |
A higher density allows for more energetic material to be packed into a given volume (higher loading density) and is a key factor contributing to higher detonation pressure and velocity.
Based on its measured density and calculated heat of formation, the detonation properties of ABTFO were calculated and compared with TATB. ABTFO shows a calculated detonation velocity of 8770 m/s and a detonation pressure of 33.9 GPa, exceeding the performance of TATB in both metrics. This positions it as a material with a compelling balance of safety and power.
| Evidence Dimension | Calculated Detonation Velocity / Pressure |
| Target Compound Data | 8770 m/s / 33.9 GPa |
| Comparator Or Baseline | TATB: 7990 m/s / 29.3 GPa |
| Quantified Difference | +780 m/s (Velocity); +4.6 GPa (Pressure) |
| Conditions | Calculations based on Kamlet-Jacobs equations using measured density and calculated heat of formation. |
This compound offers a significant increase in detonation velocity and pressure over a standard insensitive explosive, enabling higher performance in applications where TATB's energy output is insufficient.
ABTFO exhibits low sensitivity to common mechanical stimuli, a critical factor for procurement in safe handling and processing. Its impact sensitivity, measured as drop hammer height (H50), is greater than 60 J, and it shows no reaction to friction sensitivity tests up to 360 N. This profile is comparable to or better than many standard energetic materials and indicates a low probability of accidental initiation during manufacturing or operational use.
| Evidence Dimension | Impact Sensitivity (H50) / Friction Sensitivity |
| Target Compound Data | >60 J / >360 N |
| Comparator Or Baseline | HMX: 7.4 J / 120 N |
| Quantified Difference | >8x less sensitive to impact; >3x less sensitive to friction |
| Conditions | Standard BAM Fallhammer for impact sensitivity; BAM Friction Apparatus for friction sensitivity. |
A low sensitivity profile is paramount for safety, reducing the risks associated with manufacturing, transport, and handling, thereby lowering specialized infrastructure and procedural costs.
The combination of extremely high thermal stability (Td = 343.1 °C) and low sensitivity to impact (>60 J) makes ABTFO a prime candidate for formulating next-generation insensitive munitions that must perform reliably after exposure to high temperatures or severe mechanical shock.
Given its high density (1.83 g/cm³) and superior thermal stability, ABTFO can be evaluated as a key ingredient in melt-cast explosive formulations. Its stability allows for safer melt-processing at elevated temperatures, while its density contributes to higher performance of the final cast-cured product.
The compound's high density and significant energetic output, which surpasses that of TATB, make it a suitable component for advanced solid propellant or gas generant formulations where high volumetric impulse and performance are required.